4,5,6,7-Tetrachloro-1,1-diethoxy-1H-isoindol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrachloro-1,1-diethoxy-1H-isoindol-3-amine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of four chlorine atoms and two ethoxy groups attached to an isoindole ring, making it a subject of interest for chemists and researchers.
Vorbereitungsmethoden
The synthesis of 4,5,6,7-Tetrachloro-1,1-diethoxy-1H-isoindol-3-amine typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
4,5,6,7-Tetrachloro-1,1-diethoxy-1H-isoindol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrachloro-1,1-diethoxy-1H-isoindol-3-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetrachloro-1,1-diethoxy-1H-isoindol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Vergleich Mit ähnlichen Verbindungen
4,5,6,7-Tetrachloro-1,1-diethoxy-1H-isoindol-3-amine can be compared with other similar compounds, such as:
4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl-acetic acid: This compound shares a similar isoindole structure but differs in the presence of acetic acid and dioxo groups.
Tetrachlorophthalic anhydride: Another related compound with a tetrachloro-substituted isoindole ring, used in the production of resins and coatings.
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene: This compound has a similar chlorinated structure but differs in the presence of a cyclopentadiene ring and methoxy groups.
Eigenschaften
CAS-Nummer |
69105-74-4 |
---|---|
Molekularformel |
C12H12Cl4N2O2 |
Molekulargewicht |
358.0 g/mol |
IUPAC-Name |
4,5,6,7-tetrachloro-3,3-diethoxyisoindol-1-amine |
InChI |
InChI=1S/C12H12Cl4N2O2/c1-3-19-12(20-4-2)6-5(11(17)18-12)7(13)9(15)10(16)8(6)14/h3-4H2,1-2H3,(H2,17,18) |
InChI-Schlüssel |
INCVSESIFQIURH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=N1)N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.